molecular formula C21H17ClF3N3O B1401797 4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide CAS No. 1311278-87-1

4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide

Cat. No. B1401797
M. Wt: 419.8 g/mol
InChI Key: VQXCVJPYVOMTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a pyridine ring, and a trifluoromethyl group. These functional groups suggest that this compound might have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the coupling of the benzamide group . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of several different functional groups. The pyridine ring and the benzamide group are both planar structures, while the trifluoromethyl group is tetrahedral. The presence of the nitrogen atom in the pyridine ring and the amide group could result in the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the presence of the functional groups. The pyridine ring is a common site of electrophilic substitution reactions, while the trifluoromethyl group is generally quite inert. The benzamide group could undergo hydrolysis to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and the aromatic pyridine ring could result in a relatively high boiling point and solubility in polar solvents. The trifluoromethyl group could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Analytical Method Development

A study developed a nonaqueous capillary electrophoretic method for the separation of Imatinib Mesylate (IM) and related substances, including 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide (CPB). This method is significant for quality control of IM, demonstrating the compound's role in analytical chemistry for ensuring drug purity and identifying impurities (Ye et al., 2012).

Synthesis and Biological Activity

Research on microwave-assisted synthesis of pyrazolopyridines, which are chemical relatives of the query compound, highlighted their potential antioxidant, antitumor, and antimicrobial activities. This illustrates the compound's relevance in the synthesis of new molecules with potential therapeutic applications (El‐Borai et al., 2013).

Metabolic Studies

A study on GDC-0449 (vismodegib), a molecule structurally related to the query compound, investigated its metabolic fate in rats and dogs, identifying a unique metabolic pathway via pyridine ring opening. This research provides insights into the metabolism of similar compounds, which is crucial for drug development and safety assessment (Yue et al., 2011).

Antimicrobial and Antitubercular Activities

A study synthesized novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide and evaluated them for in vitro anti-tubercular activity against Mycobacterium tuberculosis. This demonstrates the compound's potential in developing new antimicrobial agents, particularly against tuberculosis (Nimbalkar et al., 2018).

Catalytic Applications

Another study utilized 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols and phenols, showcasing the compound's utility in synthetic organic chemistry as a catalyst to facilitate various chemical transformations (Liu et al., 2014).

Future Directions

The future research directions for this compound could include further studies to elucidate its physical and chemical properties, investigations into its biological activity, and the development of synthetic routes for its preparation . It could also be interesting to explore its potential applications in various fields, such as medicinal chemistry, materials science, or agrochemicals .

properties

IUPAC Name

4-chloro-N-[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N3O/c1-28(2)19-18(11-15(12-26-19)21(23,24)25)14-4-3-5-17(10-14)27-20(29)13-6-8-16(22)9-7-13/h3-12H,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXCVJPYVOMTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide
Reactant of Route 2
Reactant of Route 2
4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide
Reactant of Route 3
Reactant of Route 3
4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide
Reactant of Route 5
Reactant of Route 5
4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide
Reactant of Route 6
Reactant of Route 6
4-Chloro-N-[3-(2-dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.